Cupiennin-1d -

Cupiennin-1d

Catalog Number: EVT-246253
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Cupiennin-1d can be achieved through both natural extraction from spider venom and synthetic methods. The natural extraction involves isolating the peptide from the venom glands of Cupiennius salei, followed by purification techniques such as high-performance liquid chromatography (HPLC).

In synthetic approaches, solid-phase peptide synthesis (SPPS) is commonly employed. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the creation of peptides with high purity and yield. The technical details include:

  • Amino Acid Coupling: Protected amino acids are sequentially coupled using coupling reagents such as N,N'-diisopropylcarbodiimide.
  • Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid.
  • Purification: The crude product is purified via HPLC to achieve a homogeneous peptide.
Molecular Structure Analysis

Structure and Data

Cupiennin-1d has a specific amino acid sequence that contributes to its unique three-dimensional structure. The molecular formula is C₄₇H₆₁N₁₁O₁₀S, and it consists of 11 amino acids. The peptide exhibits a characteristic fold that is common among many spider venom peptides, typically featuring disulfide bridges that stabilize its structure.

The molecular weight of Cupiennin-1d is approximately 1,029.25 g/mol. Structural studies using techniques such as nuclear magnetic resonance spectroscopy (NMR) or X-ray crystallography provide insights into its conformation, revealing important details about its functional regions.

Chemical Reactions Analysis

Reactions and Technical Details

Cupiennin-1d primarily engages in biochemical interactions rather than traditional chemical reactions. Its main activity involves binding to voltage-gated sodium channels in neuronal membranes. This binding can lead to:

  • Inhibition or Modulation: Depending on the specific channel subtype, Cupiennin-1d may either inhibit or enhance sodium ion influx.
  • Signal Transduction: The interaction can trigger downstream signaling pathways, affecting neuronal excitability and neurotransmitter release.

Technical details regarding these interactions often involve electrophysiological techniques such as patch-clamp recordings to study the effects on ion channel conductance.

Mechanism of Action

Process and Data

The mechanism of action of Cupiennin-1d revolves around its interaction with sodium channels. Upon binding to these channels, it alters their gating properties, which can lead to:

  • Increased Conductance: In some cases, Cupiennin-1d may increase the probability of channel opening.
  • Altered Kinetics: The kinetics of activation and inactivation may be modified, impacting neuronal firing rates.

Data from electrophysiological studies indicate that Cupiennin-1d can selectively affect certain sodium channel subtypes, providing insights into its potential therapeutic applications in modulating pain or neurological disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cupiennin-1d exhibits several notable physical and chemical properties:

Analytical techniques such as mass spectrometry confirm its purity and molecular weight, while circular dichroism spectroscopy provides information on its secondary structure.

Applications

Scientific Uses

Cupiennin-1d has several scientific applications due to its unique properties:

  • Neuroscience Research: It serves as a valuable tool for studying ion channel physiology and neuronal signaling mechanisms.
  • Pharmacological Studies: Due to its selective action on sodium channels, it offers potential for developing novel analgesics or treatments for neurological disorders.
  • Biotechnology: Insights gained from studying Cupiennin-1d may lead to advancements in drug design targeting ion channels.
Introduction to Cytolytic Peptides in Spider Venom Systems

Spider venoms represent complex chemical arsenals evolved for rapid prey immobilization and defense. Unlike neurotoxins that target ion channels or receptors, cytolytic peptides (CPs) disrupt cellular membrane integrity, inducing lysis and facilitating systemic toxin distribution. Cupiennius salei, a ctenid spider inhabiting Central American rainforests, produces a remarkably diverse array of CPs known as cupiennins. These peptides exemplify the evolutionary innovation of arachnids in deploying membrane-disrupting agents alongside neurotoxins—a dual-strategy ensuring prey inactivation. Cupiennin-1d, a prototypical member of this family, offers profound insights into the structure-function relationships governing peptide-membrane interactions and their biological roles in venoms [3] [5] [9].

Evolutionary Context of Venom Peptide Diversity in Cupiennius salei

Cupiennius salei thrives across neotropical ecosystems, occupying niches from Mexico to northern South America. As a nocturnal "sit-and-wait" predator, it relies on venom to subdue arthropod prey rapidly. Unlike the medically significant ctenid Phoneutria, C. salei venom causes only mild local effects in humans (comparable to a bee sting), reflecting evolutionary optimization for invertebrate targets [2] [3]. Transcriptomic analyses reveal that linear cytolytic peptides (LPs) constitute ~24% of venom gland transcripts—the highest abundance reported in any spider. This contrasts sharply with neurotoxins (15% of transcripts), underscoring the ecological importance of membrane disruption in prey immobilization [7] [9].

Key Evolutionary Drivers:

  • Habitat-Specific Pressures: Banana plantation expansion introduced C. salei to novel prey and defensive challenges, driving venom diversification.
  • Transcriptional Plasticity: Four distinct transcript families (A–D) encode cupiennins via complex precursors. Family A alone expresses 18 unique peptides, enabling combinatorial venom complexity [7].
  • Neofunctionalization: Cupiennins likely evolved from defensin-like immune peptides. The venom gland-specific defensin identified in C. salei supports recruitment of body proteins into venom roles [9].

Table 1: Evolutionary Adaptations in C. salei Venom

AdaptationFunctional SignificanceEvidence Source
High LP transcript abundance (24%)Prioritizes rapid membrane disruption in preyVenom gland transcriptomics [7]
Complex precursor structuresEnables combinatorial peptide diversity from single transcriptsIdentification of 43 linker sequences [7]
Defensin-like peptide recruitmentLinks immune defense and venom functionsHemocyte transcript comparisons [9]

Functional Classification of Cupiennins Within Araneomorph Spider Toxin Families

Araneomorph spiders ("true spiders") deploy venoms characterized by synergistic interactions between neurotoxins, cytolytic peptides, and auxiliary proteins. C. salei venom exemplifies this through its dual prey-inactivation strategy:

  • Neurotoxins (e.g., CsTx-1): Inhibit voltage-gated ion channels, causing paralysis.
  • Cytolytic Peptides (e.g., Cupiennins): Disrupt cell membranes, promoting systemic toxin spread and metabolic collapse [3] [9].

Cupiennins belong to a rare functional class of CPs documented only in the "RTA-clade" of araneomorph spiders (ctenids, lycosids, zodariids). They share key characteristics:

  • Structural Simplicity: Lack disulfide bonds, adopting α-helical conformations in membranes.
  • Cationic-Amphipathic Design: High positive charge (+5 to +8 at physiological pH) facilitates electrostatic binding to anionic phospholipids.
  • Broad Target Range: Lyse prokaryotic and eukaryotic cells via non-receptor-mediated mechanisms [5] [8] [10].

Cupiennin-1d is classified within the Cupiennin-1 family, characterized by a conserved 35-residue template (e.g., Cupiennin-1a: GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME-NH₂). Unlike neurotoxins with cysteine knots (e.g., CsTx-1), cupiennins exhibit minimal secondary structure in aqueous environments but form stable helices upon membrane contact [1] [8].

Table 2: Functional Classification of C. salei Toxin Families

Toxin FamilyRepresentative MemberPrimary TargetBiological Role
Cytolytic PeptidesCupiennin-1dLipid bilayersMembrane disruption, prey weakening
NeurotoxinsCsTx-1L-type Ca²⁺ channelsParalysis via ion channel inhibition
Enzymes/ProteinsHyaluronidase, α-AmylaseExtracellular matrix, glycogenTissue permeabilization, metabolic disruption [9]

Cupiennin-1d as a Model for Studying Membrane-Targeting Venom Components

Structural Determinants of Activity

Cupiennin-1d is a 35-residue peptide with a C-terminal amidation. Its sequence shares the core amphipathic design of Cupiennin-1a but exhibits unique residue variations optimizing membrane interactions. Key structural features include:

  • N-Terminal Hydrophobicity: Residues 1–15 (e.g., Phe³, Phe⁷, Leu⁸, Ala¹¹) embed into lipid bilayers via hydrophobic interactions.
  • C-Terminal Polar Segment: Residues 16–35 (e.g., Lys¹⁷, Lys¹⁸, Gln²⁴, Lys²⁷) mediate electrostatic binding to anionic phospholipid headgroups [8].

Truncation studies confirm the N-terminus is indispensable for cytolytic activity:

  • Removal of residues 1–15 abolishes hemolytic and insecticidal effects.
  • Conversely, C-terminal truncations retain partial activity but exhibit reduced membrane affinity [8].

Mechanism of Membrane Disruption

Cupiennin-1d employs a concerted mechanism combining electrostatic attraction, insertion, and pore formation:

  • Electrostatic Targeting: Cationic residues bind phosphatidylserine in eukaryotic membranes or lipopolysaccharides in bacteria.
  • Hydrophobic Insertion: Apolar N-terminal residues anchor into the lipid core, thinning the bilayer.
  • Pore Assembly: Peptides self-assemble into toroidal pores, enabling ion flux and osmotic lysis [1] [8].

This mechanism explains its broad-spectrum effects:

  • Antimicrobial Activity: MIC values of 0.5–5 µM against Gram-negative (e.g., E. coli) and Gram-positive bacteria.
  • Hemolysis: 8–14-fold lower than melittin (bee venom), indicating selective membrane affinity [1].
  • Insecticidal Action: LD₅₀ of 36–130 pmol/mg fly via muscle cell depolarization [8].

Biosynthesis and Precursor Complexity

Cupiennin-1d arises from complex precursors within transcript families (e.g., Family B). Key biosynthetic features include:

  • Prepropeptide Architecture: Signal peptide → Anionic propeptide → Mature cupiennins linked by spacers.
  • Linker-Directed Processing: Peptides are flanked by inverted Processing Quadruplet Motifs (iPQMs; e.g., RTENEIDEEDER) cleaved by venom proteases.
  • Combinatorial Diversity: Single transcripts yield multiple cupiennin variants via enzymatic processing [7].

Table 3: Biosynthetic Features of Cupiennin Precursors

FeatureStructure/SequenceFunctional Role
Signal Peptide20–21 residues (e.g., MKSLLFTVLVVCLVHAHAQA)ER translocation
Anionic Propeptide25–49 residues (pI 3.85–4.33)Neutralizes cationic peptides during synthesis
Linker Motife.g., RTENEIDEEDER (12 residues)Protease recognition site for peptide liberation

Biomedical Research Applications

Cupiennin-1d serves as a scaffold for designing novel antimicrobials and anticancer agents due to:

  • Modular Design: N- and C-terminal domains can be independently optimized.
  • Selectivity Engineering: Hydrophobicity reduction minimizes hemolysis while retaining antimicrobial efficacy.
  • Membrane Permeabilization: Synergizes with conventional antibiotics by enhancing cellular uptake [8] [10].

Patented derivatives demonstrate efficacy against drug-resistant bacteria and leukemia cells, highlighting therapeutic potential beyond venom biology [10].

Properties

Product Name

Cupiennin-1d

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